Diethyl-11-methacryloyloxyundecylphosphonate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl-11-methacryloyloxyundecylphosphonate typically involves the esterification of 11-hydroxyundecylphosphonic acid with methacrylic acid in the presence of a catalyst . The reaction is carried out under controlled conditions to ensure high yield and purity of the product. The general reaction scheme can be represented as follows:
11-Hydroxyundecylphosphonic acid+Methacrylic acid→this compound
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale esterification processes. These processes are optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and advanced purification techniques to achieve high-quality products .
Chemical Reactions Analysis
Types of Reactions
Diethyl-11-methacryloyloxyundecylphosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can convert the ester groups into alcohols.
Substitution: The methacryloyloxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium or platinum.
Major Products Formed
The major products formed from these reactions include phosphonic acid derivatives, alcohols, and various substituted compounds, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Diethyl-11-methacryloyloxyundecylphosphonate has a wide range of applications in scientific research:
Polymer Synthesis: It is used as a monomer in the synthesis of various polymers, providing unique properties such as enhanced adhesion and durability.
Surface Modification: The compound is employed in surface modification techniques to improve the properties of materials, such as increasing hydrophobicity or biocompatibility.
Drug Delivery Systems: It is utilized in the development of drug delivery systems, where it helps in the controlled release of therapeutic agents.
Biological Research: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Mechanism of Action
The mechanism of action of Diethyl-11-methacryloyloxyundecylphosphonate involves its interaction with various molecular targets and pathways. In polymer synthesis, it acts as a cross-linking agent, forming strong covalent bonds with other monomers. In drug delivery systems, it facilitates the encapsulation and controlled release of drugs by forming stable complexes with therapeutic agents.
Comparison with Similar Compounds
Diethyl-11-methacryloyloxyundecylphosphonate can be compared with other similar compounds, such as:
Methacryloyloxyethylphosphonate: Similar in structure but with a shorter alkyl chain.
Methacryloyloxypropylphosphonate: Another similar compound with a different alkyl chain length.
Methacryloyloxybutylphosphonate: Differing in the length of the alkyl chain and specific properties.
The uniqueness of this compound lies in its longer alkyl chain, which imparts distinct properties such as enhanced hydrophobicity and improved compatibility with various substrates .
Properties
IUPAC Name |
11-diethoxyphosphorylundecyl 2-methylprop-2-enoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H37O5P/c1-5-23-25(21,24-6-2)17-15-13-11-9-7-8-10-12-14-16-22-19(20)18(3)4/h3,5-17H2,1-2,4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBAZOWKFSUVIAU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(CCCCCCCCCCCOC(=O)C(=C)C)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H37O5P |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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